molecular formula C15H21ClN2O3S B2599142 2-chloro-N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide CAS No. 879318-99-7

2-chloro-N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide

Cat. No. B2599142
CAS RN: 879318-99-7
M. Wt: 344.85
InChI Key: VUAACKSMMNUVSJ-UHFFFAOYSA-N
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Description

“2-chloro-N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide” is a chemical compound with the CAS Number: 879318-99-7 . It has a molecular weight of 344.86 . It is a powder at room temperature .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C15H21ClN2O3S/c1-18 (12-7-3-2-4-8-12)22 (20,21)14-10-6-5-9-13 (14)17-15 (19)11-16/h5-6,9-10,12H,2-4,7-8,11H2,1H3, (H,17,19) .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been extensively studied for its structural properties and synthesis methodologies. Research has involved the synthesis and conformational analysis of similar compounds, demonstrating their complex molecular geometry and potential for forming stable conformers in different chemical environments (Ishmaeva et al., 2015), (Zhong-cheng & Wan-yin, 2002).

Antimicrobial Activity

Some studies have focused on the antimicrobial properties of compounds bearing a sulfamoyl moiety, indicating their potential in combating bacterial and fungal infections. The effectiveness of these compounds against various strains showcases their importance in pharmaceutical applications (Darwish et al., 2014), (Divya et al., 2015).

Crystallography and Molecular Structures

Several studies have been dedicated to understanding the crystal structure and molecular geometry of similar compounds, providing insights into the intricate nature of these molecules and their potential interactions in different states. This research is crucial for the development of new drugs and materials with specific properties (Gowda et al., 2007), (Chi et al., 2018).

properties

IUPAC Name

2-chloro-N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(8-10-14)17-15(19)11-16/h7-10,13H,2-6,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAACKSMMNUVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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